2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol
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Overview
Description
2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol is a complex organic compound that features a unique structure combining pyridine, pyrazine, and piperidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol typically involves multi-step organic reactions. One common approach is the condensation of pyridine and pyrazine derivatives with piperidine under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrazine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-fibrotic activities
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Pyridin-2-yl pyrimidine derivatives: Exhibits anti-fibrotic and anti-tumor activities.
N-(pyridin-2-yl)amides: Used in various medicinal chemistry applications.
Uniqueness
2-{1-[5-(Pyridin-4-yl)pyrazin-2-yl]piperidin-2-yl}ethan-1-ol is unique due to its combination of pyridine, pyrazine, and piperidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and drug development .
Properties
CAS No. |
821784-00-3 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
2-[1-(5-pyridin-4-ylpyrazin-2-yl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C16H20N4O/c21-10-6-14-3-1-2-9-20(14)16-12-18-15(11-19-16)13-4-7-17-8-5-13/h4-5,7-8,11-12,14,21H,1-3,6,9-10H2 |
InChI Key |
XUAHHCGDMHAXLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CCO)C2=NC=C(N=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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